Taurobilirubin

描述

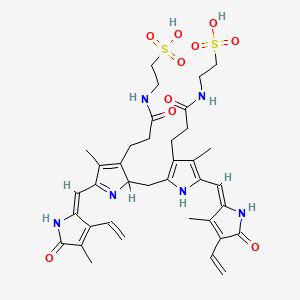

Taurobilirubin (C₃₇H₄₄N₆O₁₀S₂Na₂) is a synthetic, water-soluble bilirubin conjugate in which bilirubin is chemically bound to two taurine molecules, forming a ditaurate sodium salt . It is primarily utilized in clinical diagnostics as a reference standard for measuring direct (conjugated) bilirubin in serum, enabling accurate assessment of hepatobiliary function . Unlike unconjugated bilirubin, this compound is stable in aqueous solutions, making it ideal for laboratory assays. Its molecular weight is 842.91 g/mol, and it is stored at -20°C to prevent degradation . Commercial production by Lee Biosolutions highlights its importance in research and diagnostic kits, where it serves as a critical calibrator for automated analyzers .

属性

CAS 编号 |

39084-19-0 |

|---|---|

分子式 |

C37H46N6O10S2 |

分子量 |

798.9 g/mol |

IUPAC 名称 |

2-[3-[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonic acid |

InChI |

InChI=1S/C37H46N6O10S2/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30/h7-8,17-18,33,40H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53)/b30-17+,31-18+ |

InChI 键 |

UTKVRKBXINFLIH-HRTPUDOWSA-N |

SMILES |

CC1=C(C(N=C1C=C2C(=C(C(=O)N2)C)C=C)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C=C)C)C)CCC(=O)NCCS(=O)(=O)O)CCC(=O)NCCS(=O)(=O)O |

手性 SMILES |

CC1=C(C(N=C1/C=C/2\C(=C(C(=O)N2)C)C=C)CC3=C(C(=C(N3)/C=C/4\C(=C(C(=O)N4)C=C)C)C)CCC(=O)NCCS(=O)(=O)O)CCC(=O)NCCS(=O)(=O)O |

规范 SMILES |

CC1=C(C(N=C1C=C2C(=C(C(=O)N2)C)C=C)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C=C)C)C)CCC(=O)NCCS(=O)(=O)O)CCC(=O)NCCS(=O)(=O)O |

同义词 |

taurobilirubin |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Taurobilirubin belongs to the family of bilirubin derivatives, which include natural and synthetic conjugates, halogenated forms, and metabolic byproducts. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Comparisons

Key Differences

- Solubility and Diagnostic Utility: this compound’s water solubility contrasts with unconjugated bilirubin’s lipid solubility, which necessitates alcohol or surfactants for detection in indirect assays . Bilirubin glucuronide, the natural conjugate, shares water solubility with this compound but is enzymatically synthesized in vivo, whereas this compound is chemically synthesized for standardized testing .

- Chemical Stability: Halogenated derivatives like dibromo-bilirubin are less stable and primarily of historical interest in early bilirubin chemistry . This compound’s synthetic taurine conjugation enhances stability, making it preferable for long-term storage in diagnostic kits .

- Clinical Relevance: Elevated unconjugated bilirubin indicates hemolysis or Gilbert’s syndrome, while conjugated bilirubin (e.g., this compound analogs) points to biliary obstruction or hepatitis . Urobilinogen, a downstream metabolite, aids in differentiating prehepatic vs. posthepatic jaundice .

Research Findings

- This compound is critical for standardizing direct bilirubin assays, reducing inter-laboratory variability in diagnosing neonatal jaundice and liver disease .

- Studies using synthetic conjugates like this compound have clarified the role of bilirubin’s solubility in its antioxidant properties, which may protect against atherosclerosis .

- Halogenated bilirubin derivatives (e.g., dibromo-bilirubin) were historically used to study bilirubin’s reactivity but lack modern diagnostic applications due to instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。